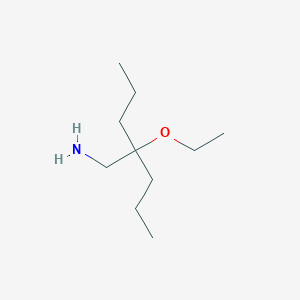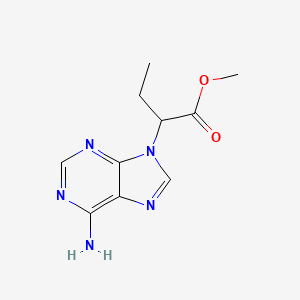![molecular formula C9H7ClO4 B15300996 Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
Methyl 3-[(chlorocarbonyl)oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(chlorocarbonyl)oxy]benzoate, also known as 3-chlorocarbonylbenzoic acid methyl ester, is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.6 g/mol . This compound is primarily used as a building block in proteomics research and various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be synthesized through the esterification of 3-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
化学反应分析
Types of Reactions
Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form 3-chlorocarbonylbenzoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates such as amides or esters.
Hydrolysis: The primary products are 3-chlorocarbonylbenzoic acid and methanol.
Reduction: The major product is 3-hydroxymethylbenzoate.
科学研究应用
Methyl 3-[(chlorocarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
作用机制
The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical syntheses . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be compared with other similar compounds such as:
Methyl 4-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the para position.
Methyl 2-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the ortho position.
Methyl 3-[(bromocarbonyl)oxy]benzoate: Similar but with a bromine atom instead of chlorine in the carbonyl group.
The uniqueness of this compound lies in its specific reactivity and the position of the chlorocarbonyl group, which influences its chemical behavior and applications .
属性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
methyl 3-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3 |
InChI 键 |
ODWYTEUMGMKEDB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


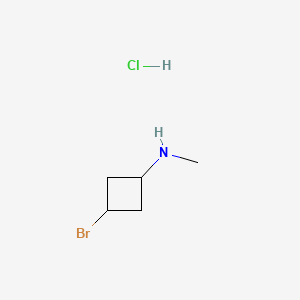

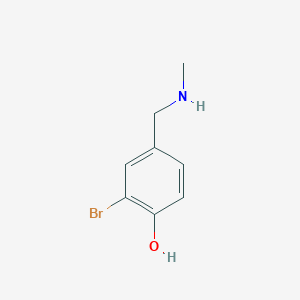
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
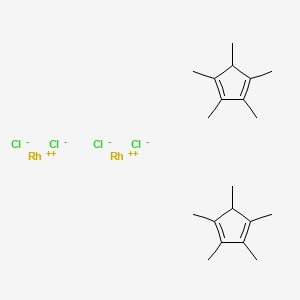
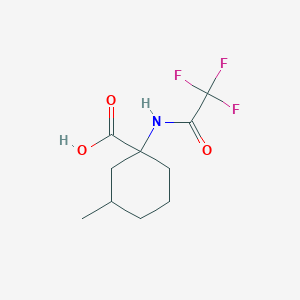
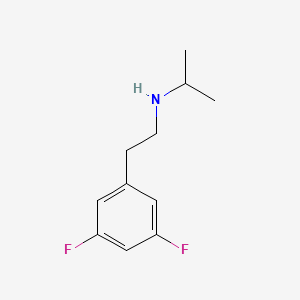
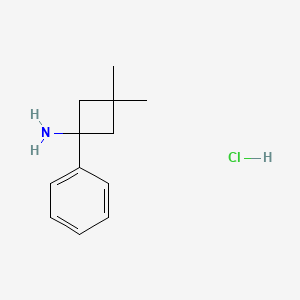
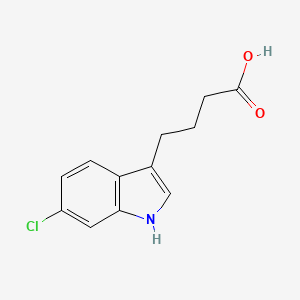
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
